2,4-difluoro-N-(1-naphthyl)benzamide
Description
Properties
Molecular Formula |
C17H11F2NO |
|---|---|
Molecular Weight |
283.27 g/mol |
IUPAC Name |
2,4-difluoro-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C17H11F2NO/c18-12-8-9-14(15(19)10-12)17(21)20-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H,20,21) |
InChI Key |
HKIPQSKHXNESPB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=C(C=C3)F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,4-difluoro-N-(1-naphthyl)benzamide typically involves the reaction of 2,4-difluorobenzoic acid with 1-naphthylamine under specific reaction conditions. The process generally includes the following steps:
Activation of 2,4-difluorobenzoic acid: This can be achieved by converting it into an acyl chloride using reagents such as thionyl chloride or oxalyl chloride.
Amidation reaction: The activated 2,4-difluorobenzoic acid is then reacted with 1-naphthylamine in the presence of a base such as triethylamine to form this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2,4-difluoro-N-(1-naphthyl)benzamide undergoes various chemical reactions, including:
Substitution reactions: The fluorine atoms on the benzamide ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2,4-difluorobenzoic acid and 1-naphthylamine.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-difluoro-N-(1-naphthyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(1-naphthyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
Aromatic Systems: The 1-naphthyl group in the target compound introduces steric bulk compared to smaller substituents like thiophene or hydroxypropyl , likely reducing solubility but improving binding affinity in hydrophobic pockets.
Biological Activity: The benzamide derivative C₁₆H₁₄N₄O₅ demonstrated efficacy in reducing ischemia/reperfusion injury, highlighting the role of heterocyclic substituents in modulating biological activity . Fluorine substitution (as in 2,4-difluoro analogs) is often associated with improved metabolic stability and bioavailability compared to non-fluorinated derivatives .
Crystallographic and Spectral Data :
- Single-crystal X-ray structures of analogs like 4-fluoro-N-[3-(2-fluorophenyl)-thienylidene]benzamide reveal planar amide linkages and intermolecular interactions (e.g., C–H···O/F), which stabilize crystal packing . Similar trends are expected for the target compound.
- Spectral data (e.g., IR, NMR) for related compounds show characteristic amide carbonyl stretches (~1638–1650 cm⁻¹) and fluorine-induced deshielding in ¹⁹F NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
